molecular formula C12H15ClN4O B12824748 2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride

2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride

Cat. No.: B12824748
M. Wt: 266.73 g/mol
InChI Key: LASUIVSVPGWHED-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with pyridine carboxylic acids in the presence of dehydrating agents to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or phosphorous pentoxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of reduced piperidine or pyridine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole hydrochloride stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole;hydrochloride

InChI

InChI=1S/C12H14N4O.ClH/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9;/h1-2,5,8-9,13H,3-4,6-7H2;1H

InChI Key

LASUIVSVPGWHED-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3.Cl

Origin of Product

United States

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